5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid is a fluorinated pyridine derivative. The presence of the trifluoromethyl group and the hydroxyl group on the ethyl side chain imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-pyridinecarboxylic acid with trifluoroacetaldehyde in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 5-(2,2,2-trifluoro-1-oxoethyl)pyridine-2-carboxylic acid.
Reduction: Formation of 5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The hydroxyl group can also form hydrogen bonds with target molecules, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trifluoropyridine-4-carboxylic acid: Another fluorinated pyridine derivative with similar structural features.
2-Fluoropyridine-3-carboxylic acid: A simpler fluorinated pyridine with fewer fluorine atoms.
Uniqueness
5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which impart distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
2763779-69-5 |
---|---|
Molecular Formula |
C8H6F3NO3 |
Molecular Weight |
221.13 g/mol |
IUPAC Name |
5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)6(13)4-1-2-5(7(14)15)12-3-4/h1-3,6,13H,(H,14,15) |
InChI Key |
GPALVHFLCZPYRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(C(F)(F)F)O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.